molecular formula C21H24FNO2 B5369081 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine

1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine

Cat. No. B5369081
M. Wt: 341.4 g/mol
InChI Key: JIMGHDHGYPVBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine, also known as FMeO-DIBAL-H, is a chemical compound that has gained attention in the scientific research field for its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine has been used in a variety of scientific research applications, including organic synthesis and medicinal chemistry. In organic synthesis, this compound has been used as a reducing agent for the selective reduction of ketones and aldehydes. It has also been used in the synthesis of various natural products and pharmaceuticals.
In medicinal chemistry, this compound has shown potential as a lead compound for the development of new drugs. It has been studied for its potential as an antitumor agent, and has shown promising results in preclinical studies. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine is related to its ability to selectively reduce ketones and aldehydes. It acts as a source of hydride ions, which are transferred to the carbonyl group of the ketone or aldehyde, resulting in the formation of the corresponding alcohol. The reduction is stereoselective, which means that it occurs with a specific stereochemistry depending on the structure of the substrate.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent reducing agent, which could have implications for its use in medicinal chemistry and drug development.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine is its selectivity for ketones and aldehydes, which makes it a useful tool for organic synthesis. It is also relatively easy to handle and store. However, one limitation is its sensitivity to air and moisture, which can affect its stability and reactivity. It is also a toxic and flammable compound, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of its potential as a lead compound for the development of new drugs, particularly in the areas of cancer and neurodegenerative diseases. Further studies are needed to determine its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Synthesis Methods

The synthesis of 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine involves the reaction of 3-fluoro-2-methoxybenzoyl chloride with 3-(2-phenylethyl)piperidine in the presence of diisobutylaluminum hydride (DIBAL-H). This reaction results in the formation of this compound as a white solid. The synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)-[3-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c1-25-20-18(10-5-11-19(20)22)21(24)23-14-6-9-17(15-23)13-12-16-7-3-2-4-8-16/h2-5,7-8,10-11,17H,6,9,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMGHDHGYPVBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)N2CCCC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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